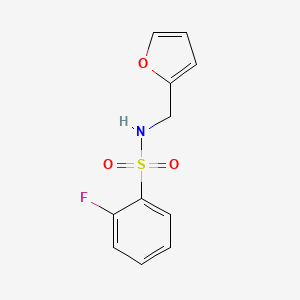

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

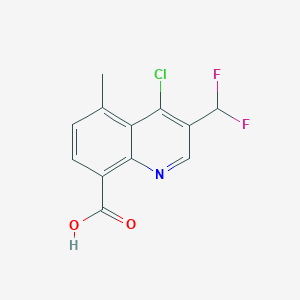

“2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H10FNO3S. It has a molecular weight of 255.27 .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide” consists of a benzene ring substituted with a fluoro group and a sulfonamide group. The sulfonamide group is further substituted with a furan-2-ylmethyl group .Physical And Chemical Properties Analysis

The boiling point of “2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide” is predicted to be 390.9±52.0 °C. Its density is predicted to be 1.359±0.06 g/cm3. The pKa value is predicted to be 9.84±0.40 .Applications De Recherche Scientifique

Synthesis and Reactivity

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a compound that may be involved in complex synthetic pathways and reactivity studies. For example, similar compounds have been synthesized and utilized in Diels–Alder cycloaddition reactions, showcasing their potential in creating complex molecular structures through thermal and microwave irradiation conditions (Sridhar, Krishna, & Rao, 2000). These reactions are fundamental in organic chemistry for constructing cyclic compounds, indicating the utility of sulfonamide derivatives in synthetic organic chemistry.

Corrosion Inhibition

Sulfonamides, including those structurally related to 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide, have been explored for their corrosion inhibition properties. For instance, compounds with similar structures have demonstrated efficacy as corrosion inhibitors, forming protective films on metal surfaces and showing significant inhibition efficiencies (Tantawy, Soliman, & Abd El‐Lateef, 2021). This suggests that derivatives of 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide could potentially be developed as eco-friendly, economic, and efficient inhibitors for metal corrosion, with broad applications in industrial settings.

Fluorination and Aryl Migration

Fluorinated sulfinate salts, related to the sulfonamide group, have been prepared and used in silver-catalyzed cascade fluoroalkylation/aryl migration reactions (He, Tan, Ni, & Hu, 2015). These reactions highlight the role of fluorine-containing compounds in facilitating complex molecular transformations, underscoring the potential for 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide derivatives in advanced synthetic applications.

Polymorphism in Aromatic Sulfonamides

The presence of fluorine groups in aromatic sulfonamides, akin to 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide, has been shown to influence polymorphism. Research on similar compounds revealed that fluorine substitution can lead to the formation of polymorphs or pseudopolymorphs, indicating the significant effect of fluorine on the crystalline structures of these materials (Terada et al., 2012). This property can be crucial for the development of pharmaceuticals, where the polymorphic form of a drug can affect its bioavailability and efficacy.

Propriétés

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDNUBFHZZXPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2772175.png)

![4-(1-hexyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2772179.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2772180.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2772182.png)

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)

![3-(2-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772191.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)

![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)